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molecular formula C5H5ClN2O B1588585 2-Chloro-6-methoxypyrazine CAS No. 33332-30-8

2-Chloro-6-methoxypyrazine

Cat. No. B1588585
M. Wt: 144.56 g/mol
InChI Key: XWSSFRJLOZQOCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07915274B2

Procedure details

After dissolving 7.99 g of 2,6-dichloropyrazine in 100 ml of tetrahydrofuran, 11.3 ml of a 28% sodium methoxide-methanol solution was added dropwise while stirring at room temperature, and stirring was continued overnight. Water was added to the reaction solution, and extraction was performed with n-hexane. The organic layer was washed with water and saturated brine and dried over anhydrous magnesium sulfate, and then the solvent was distilled off under reduced pressure to obtain the title compound (6.96 g, 90% yield).
Quantity
7.99 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
sodium methoxide methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[N:6][CH:5]=[C:4](Cl)[N:3]=1.[OH2:9].[CH3:10]CCCCC>O1CCCC1.C[O-].[Na+].CO>[Cl:1][C:2]1[CH:7]=[N:6][CH:5]=[C:4]([O:9][CH3:10])[N:3]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
7.99 g
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
sodium methoxide methanol
Quantity
0 (± 1) mol
Type
solvent
Smiles
C[O-].[Na+].CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
stirring
WASH
Type
WASH
Details
The organic layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=NC(=CN=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.96 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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